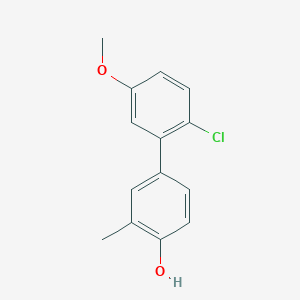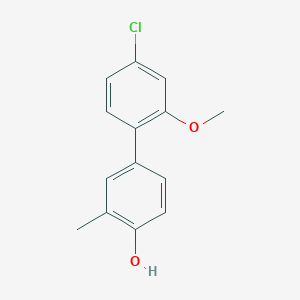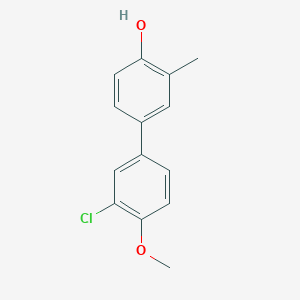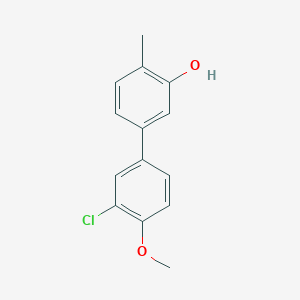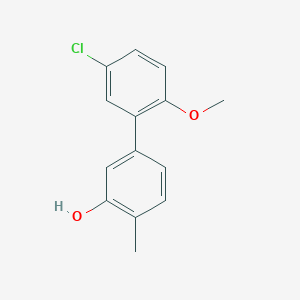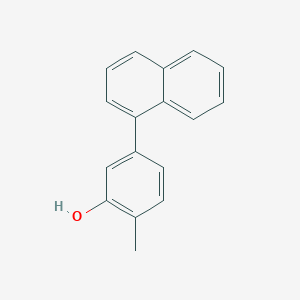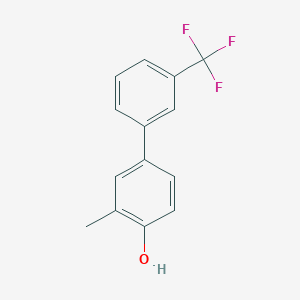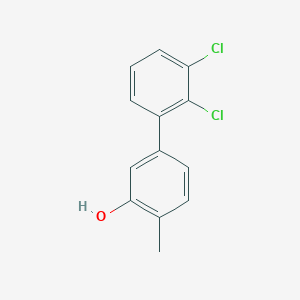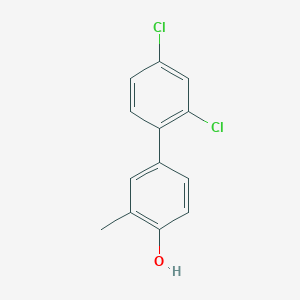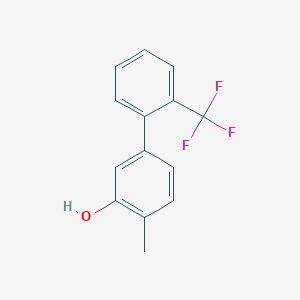
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% (2-MFP) is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a colorless, crystalline solid with a melting point of 79 °C and a boiling point of 230 °C. 2-MFP is a derivative of phenol and is a common starting material for the synthesis of a variety of organic compounds. It has been used to synthesize a variety of drugs, pesticides, and other compounds.
Aplicaciones Científicas De Investigación
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% has been widely used in the synthesis of a variety of drugs, pesticides, and other compounds. It has also been used in the synthesis of a variety of heterocycles, such as thiazoles, oxazoles, and imidazoles. In addition, it has been used in the synthesis of a variety of polymers, such as polyesters, polyurethanes, and polyamides.
Mecanismo De Acción
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% is an aromatic compound and its reactivity is due to the presence of an electron-withdrawing trifluoromethyl group. This group increases the electrophilicity of the phenolic hydroxyl group, making it more susceptible to nucleophilic attack by a variety of nucleophiles.
Biochemical and Physiological Effects
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its low cost, availability, and ease of synthesis. However, it is important to note that it is toxic and should be handled with care. In addition, it is important to note that the product of the reaction may not be pure and may contain impurities, which can affect the results of the experiment.
Direcciones Futuras
The potential of 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% as a starting material for the synthesis of a variety of drugs and other compounds is still being explored. In addition, further research is needed to better understand the biochemical and physiological effects of 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% and its potential therapeutic applications. Other future directions include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new applications of 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95%.
Métodos De Síntesis
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% is synthesized by the reaction of 2-methyl-5-trifluoromethylphenol with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80 °C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent such as methanol or ethanol.
Propiedades
IUPAC Name |
2-methyl-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-6-7-10(8-13(9)18)11-4-2-3-5-12(11)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIBHULSPBYRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683942 |
Source


|
| Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261859-34-0 |
Source


|
| Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

